molecular formula C17H17NO5S2 B2750964 (Z)-2-(5-(4-isopropylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)succinic acid CAS No. 872696-41-8

(Z)-2-(5-(4-isopropylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)succinic acid

Cat. No. B2750964
CAS RN: 872696-41-8
M. Wt: 379.45
InChI Key: PXDRLCXZNFEVPD-QPEQYQDCSA-N
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Description

The compound is a thiazolidine derivative, which is a class of compounds that contain a five-membered ring made up of one sulfur atom, one nitrogen atom, and three carbon atoms . The presence of the isopropylbenzylidene group suggests that it might have some aromatic properties .


Molecular Structure Analysis

The compound likely has a complex 3D structure due to the presence of the thiazolidine ring. The exact structure would depend on the specific spatial arrangement of the atoms, which could be determined using techniques like X-ray crystallography .


Chemical Reactions Analysis

Thiazolidine derivatives can undergo a variety of chemical reactions, including ring-opening reactions, substitutions, and additions . The exact reactions would depend on the specific conditions and reagents used.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. For example, the presence of the thiazolidine ring and the isopropylbenzylidene group might influence its solubility, melting point, and reactivity .

Scientific Research Applications

Synthesis and Antimicrobial Activity

A series of derivatives synthesized from 2-thioxothiazolidin-4-one, including compounds structurally related to "(Z)-2-(5-(4-isopropylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)succinic acid," were evaluated for their antimicrobial activity. These compounds have been tested against gram-positive and gram-negative bacteria, showing good to moderate activity. The synthesis processes often involve nucleophilic substitution and Knoevenagel condensation, highlighting the chemical versatility and potential of these compounds in developing new antimicrobial agents (PansareDattatraya & Devan, 2015).

Anticancer and Antimicrobial Activity

Further studies on thiazolone derivatives, including similar structures, have shown promising anticancer and antimicrobial activities. The research indicates that certain derivatives exhibit significant antibacterial and antifungal effects, as well as potent activity against human breast cancer cell lines. The synthesis of these compounds in water as a solvent underscores the pursuit of environmentally friendly chemical processes in medicinal chemistry research (Pansare et al., 2019).

Antimicrobial and Antifungal Efficacy

Novel thiazolidine-2,4-dione carboxamide and amino acid derivatives were synthesized and evaluated for their antimicrobial and antifungal efficacy. This research is crucial for understanding the spectrum of biological activities these compounds can offer, including weak to moderate antibacterial and antifungal activities. Such findings are essential for the ongoing development of new drugs with potential applications in treating infectious diseases (Alhameed et al., 2019).

Trypanocidal and Anticancer Activity

Investigations into 5-enamine-4-thiazolidinone derivatives have revealed significant trypanocidal and anticancer activities. These compounds, through specific structural modifications, have shown the ability to inhibit the growth of parasites and cancer cells at sub-micromolar concentrations. This research demonstrates the potential therapeutic applications of these derivatives in treating trypanosomiasis and certain types of cancer, offering insights into their mechanism of action and the importance of the enamine fragment in their efficacy (Holota et al., 2019).

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, some thiazolidine derivatives are used as antibiotics, where they inhibit the synthesis of bacterial cell walls .

Safety and Hazards

The safety and hazards of a compound also depend on its specific structure. It’s important to handle all chemicals with appropriate safety precautions, and to consult the Material Safety Data Sheet (MSDS) for specific information .

Future Directions

The study of thiazolidine derivatives is a vibrant field of research due to their wide range of biological activities . Future research might focus on synthesizing new derivatives, studying their properties, and exploring their potential applications.

properties

IUPAC Name

2-[(5Z)-4-oxo-5-[(4-propan-2-ylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]butanedioic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO5S2/c1-9(2)11-5-3-10(4-6-11)7-13-15(21)18(17(24)25-13)12(16(22)23)8-14(19)20/h3-7,9,12H,8H2,1-2H3,(H,19,20)(H,22,23)/b13-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXDRLCXZNFEVPD-QPEQYQDCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)C(CC(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)C(CC(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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